Puromycin
Overview
Description
Puromycin is a naturally occurring aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is widely recognized for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound mimics the structure of aminoacyl-tRNA, allowing it to bind to the ribosome’s A site and incorporate into the growing polypeptide chain, leading to the release of incomplete proteins .
Mechanism of Action
Target of Action
Puromycin is an aminonucleoside antibiotic that primarily targets the ribosome, a complex molecular machine that synthesizes proteins in cells . It interacts with several ribosomal proteins, including 60S ribosomal proteins L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, and L11 . These proteins play crucial roles in the assembly and function of the ribosome.
Mode of Action
This compound inhibits protein synthesis by mimicking the 3’ end of aminoacylated tRNAs, which deliver amino acids to elongating ribosomes . It enters the A site of the ribosome and transfers to the growing peptide chain, causing the formation of a puromycylated nascent chain and premature chain release . The 3’ position of this compound contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and thereby stopping the ribosome .
Biochemical Pathways
By inhibiting protein synthesis, this compound affects all biochemical pathways that rely on newly synthesized proteins. This results in premature termination of translation, blocking further extension of the protein chain . It can also distinguish between aminopeptidase M (active) and cytosol alanyl aminopeptidase (inhibited by this compound) .
Pharmacokinetics
It is known that this compound is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses .
Result of Action
The primary molecular effect of this compound’s action is the premature termination of protein synthesis, leading to the production of incomplete, non-functional proteins . On a cellular level, this can result in significant cell death, as proteins are essential for many cellular functions .
Biochemical Analysis
Biochemical Properties
Puromycin plays a significant role in biochemical reactions. It mimics the 3’ end of the aminoacylated tRNA, entering the A site and transferring to the growing chain, which leads to the formation of a puromycylated nascent chain and premature chain release . This interaction involves various enzymes and proteins within the ribosome .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is toxic to both prokaryotic and eukaryotic cells, causing significant cell death at appropriate doses . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a protein synthesis inhibitor. It exerts its effects at the molecular level by binding to the ribosome, causing premature termination of translation . This involves binding interactions with biomolecules within the ribosome and changes in gene expression due to the inhibition of protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a single intraperitoneal injection of 100 mg/kg of this compound aminonucleoside (PAN) has been used to establish a rat model for studying nephrotic syndrome .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis, where it interacts with various enzymes within the ribosome
Subcellular Localization
The subcellular localization of this compound is within the ribosome, where it exerts its effects on protein synthesis . Any effects on its activity or function would be related to its role in inhibiting protein synthesis and causing premature chain termination .
Preparation Methods
Synthetic Routes and Reaction Conditions: Puromycin can be synthesized through a series of chemical reactions involving the coupling of a nucleoside with an amino acid. The synthetic route typically involves the protection of functional groups, selective activation of specific sites, and coupling reactions under controlled conditions. The process may include steps such as:
- Protection of hydroxyl groups on the nucleoside.
- Activation of the carboxyl group on the amino acid.
- Coupling of the protected nucleoside with the activated amino acid.
- Deprotection of functional groups to yield the final product .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces alboniger cultures. The bacterium is cultivated in large-scale bioreactors under optimized conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Puromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its binding affinity and activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Modified this compound derivatives with altered activity.
Reduction Products: Reduced forms of this compound with potential changes in biological properties.
Substitution Products: this compound analogs with different functional groups.
Scientific Research Applications
Puromycin has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study protein synthesis and ribosome function.
Biology: Employed in ribosome profiling, mRNA display, and protein labeling techniques.
Medicine: Utilized as a selection marker in genetic engineering and cell line development.
Industry: Applied in the production of genetically modified organisms and biotechnological research
Comparison with Similar Compounds
Chloramphenicol: Another antibiotic that inhibits protein synthesis by binding to the ribosomal peptidyl transferase center.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Anisomycin: Inhibits protein synthesis by binding to the ribosomal peptidyl transferase center, similar to chloramphenicol
Uniqueness of Puromycin: this compound’s unique ability to cause premature chain termination during translation sets it apart from other protein synthesis inhibitors. Its structural similarity to aminoacyl-tRNA allows it to be incorporated into the polypeptide chain, leading to the release of incomplete proteins. This property makes this compound a valuable tool for studying protein synthesis and ribosome function .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-58-2 (di-hydrochloride) | |
Record name | Puromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8036788 | |
Record name | Puromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992), 50mg/ml | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
58-58-2, 53-79-2 | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Puromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Puromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Puromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PUROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
168°C-182°C | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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